Memantine-d6 N-β-D-Glucuronide is a deuterated metabolite of memantine, a well-known N-methyl-D-aspartate receptor antagonist used primarily in the treatment of Alzheimer's disease. The glucuronide form of memantine represents a phase II metabolite, which is formed through the conjugation of memantine with glucuronic acid. This modification can enhance the compound's pharmacokinetic properties, such as solubility and bioavailability, while potentially reducing its toxicity.
Memantine-d6 N-β-D-Glucuronide is synthesized from memantine, which is derived from the chemical class of adamantane derivatives. The synthesis involves the introduction of deuterium at specific positions to study its metabolic pathways and pharmacological effects more effectively.
Memantine-d6 N-β-D-Glucuronide falls under the categories of:
The synthesis of Memantine-d6 N-β-D-Glucuronide typically involves several key steps:
Technical details regarding these methods can be found in recent studies that explore the metabolic pathways and pharmacokinetics of memantine and its derivatives .
The molecular structure of Memantine-d6 N-β-D-Glucuronide can be described as follows:
Molecular dynamics simulations and structural analyses provide insights into how the compound interacts with biological systems, particularly its binding affinity to N-methyl-D-aspartate receptors .
Memantine-d6 N-β-D-Glucuronide undergoes several chemical reactions relevant to its pharmacological activity:
The mechanism of action for Memantine-d6 N-β-D-Glucuronide primarily revolves around its parent compound, memantine. Memantine acts as an uncompetitive antagonist at N-methyl-D-aspartate receptors, which are critical for synaptic plasticity and memory function.
Relevant data regarding these properties can be found in pharmacological literature that discusses drug formulation and stability .
Memantine-d6 N-β-D-Glucuronide has several scientific applications:
Memantine-d6 N-β-D-Glucuronide is the deuterium-labeled glucuronide conjugate of the NMDA receptor antagonist memantine. This isotopologue serves as a critical analytical reference standard in quantifying memantine's Phase II metabolism. Memantine itself is a low-affinity, uncompetitive NMDA receptor antagonist used clinically for Alzheimer's disease, where its neuroprotective effects arise from mitigating glutamate-mediated excitotoxicity without disrupting physiological neurotransmission [5] [10]. The deuterated glucuronide metabolite enables precise tracking of memantine's metabolic fate, particularly its hepatic glucuronidation pathway—which accounts for up to 25% of its total clearance alongside renal excretion of the parent drug (48%) [2] [10]. Researchers deploy this stable isotope-labeled analog to overcome challenges in distinguishing endogenous metabolites from drug-derived analytes in complex biological matrices, thereby refining pharmacokinetic models of NMDA antagonists.
Table 1: Key Chemical Properties of Memantine-d6 N-β-D-Glucuronide
Property | Value | Analytical Significance |
---|---|---|
Molecular Formula | C₁₈H₂₃D₆NO₆ | Confirms deuteration stoichiometry via MS |
Molecular Weight | 361.46 g/mol | 6 Da shift from non-deuterated form in MS |
Chemical Purity (HPLC) | ≥90% | Reduces interference in quantification |
Isotopic Enrichment | ≥99% D6 | Minimizes natural abundance confounding |
Storage Stability | -20°C (neutral pH, anhydrous) | Prevents deuterium exchange or hydrolysis |
Deuterium (²H) substitution at non-labile carbon positions (e.g., methyl groups) induces kinetic isotope effects (KIEs) that can alter metabolic rates, providing mechanistic insights into enzymatic processing. The C-D bond exhibits higher dissociation energy (~1–5 kcal/mol) and shorter bond length compared to C-H, leading to reduced reaction rates when bond cleavage is the rate-limiting step [3] [6]. Memantine-d6 incorporates deuterium at six positions: the N-methyl groups (3,5-dimethyladamantyl structure), where oxidative metabolism occurs [10]. Crucially, this deuteration strategy:
However, deuterium-induced metabolic switching remains a risk. If glucuronidation is impaired (e.g., via UGT polymorphisms), deuteration may inadvertently shunt memantine toward minor pathways like N-nitroso-deamination [6] [10].
Glucuronidation conjugates xenobiotics with glucuronic acid via uridine 5'-diphospho-glucuronosyltransferases (UGTs), enhancing hydrophilicity for biliary or renal excretion. Memantine undergoes N-glucuronidation, forming a quaternary ammonium linkage at its primary amine group—a reaction primarily catalyzed by UGT1A3, UGT1A4, and UGT2B10 isoforms [4] [7] [9]. Key characteristics include:
Table 2: Human UGT Isoforms Involved in Memantine Glucuronidation
UGT Isoform | Tissue Expression | Catalytic Efficiency | Pharmacogenomic Variants |
---|---|---|---|
UGT1A4 | Liver > Intestine | High (Vmax/Km) | UGT1A4*3 (P24T) reduces activity 40% |
UGT1A3 | Liver > Kidney | Moderate | UGT1A3*2 (W11R) increases clearance |
UGT2B10 | Liver | Low | UGT2B10*2 (D67Y) null activity |
UGT2B7 | Ubiquitous | Not detected | – |
UGT polymorphisms substantially alter memantine glucuronidation kinetics. For example, UGT1A4*3 carriers exhibit 40% lower enzyme activity, potentially increasing systemic memantine exposure [8] [9].
Memantine’s metabolism involves three primary pathways: renal excretion (48%), N-glucuronidation (25%), and CYP-mediated oxidation (6-hydroxy-memantine) and deamination (1-nitroso-deaminated memantine) [2] [10]. Memantine-d6 N-β-D-Glucuronide specifically elucidates:
Unlike morphine-6-glucuronide (an active metabolite), memantine glucuronide lacks NMDA receptor affinity due to steric hindrance from the glucuronic acid moiety. This eliminates confounding pharmacological activity in tracer studies [7] [10].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7